molecular formula C26H29N5O4 B2382461 Ethyl 2-[8-[(dibenzylamino)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate CAS No. 851940-52-8

Ethyl 2-[8-[(dibenzylamino)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate

Cat. No.: B2382461
CAS No.: 851940-52-8
M. Wt: 475.549
InChI Key: KZYHGSOKIKHECJ-UHFFFAOYSA-N
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Description

Ethyl {8-[(dibenzylamino)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[8-[(dibenzylamino)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate typically involves multiple steps:

    Formation of the purine core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors.

    Introduction of the dimethyl groups: Methylation of the purine core is achieved using methyl iodide in the presence of a strong base such as sodium hydride.

    Attachment of the dibenzylamino group: The dibenzylamino group is introduced via a nucleophilic substitution reaction using dibenzylamine and a suitable leaving group.

    Esterification: The final step involves the esterification of the purine derivative with ethyl bromoacetate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl {8-[(dibenzylamino)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized purine derivatives.

    Reduction: Reduced purine derivatives.

    Substitution: Substituted purine derivatives with various functional groups.

Scientific Research Applications

Ethyl {8-[(dibenzylamino)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting purine-related pathways.

    Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.

    Materials Science: Investigated for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[8-[(dibenzylamino)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors involved in purine metabolism. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl {8-[(dibenzylamino)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate can be compared with other purine derivatives, such as:

    Caffeine: A well-known stimulant with a similar purine core but different substituents.

    Theophylline: Used in the treatment of respiratory diseases, also containing a purine core.

    Adenosine: A naturally occurring purine nucleoside involved in various physiological processes.

The uniqueness of Ethyl 2-[8-[(dibenzylamino)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Overview of Ethyl 2-[8-[(dibenzylamino)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate

This compound is a synthetic compound derived from purine, which is a fundamental structure in biochemistry. Purines are essential components of nucleotides and nucleic acids (DNA and RNA), influencing various biological processes.

Chemical Structure

The compound can be broken down into its constituent parts:

  • Purine Base : The core structure that contributes to its biological activity.
  • Dibenzylamino Group : This moiety may enhance the lipophilicity and membrane permeability of the compound.
  • Ethyl Acetate Functional Group : This group may influence solubility and bioavailability.

Biological Activity

  • Antitumor Activity : Many purine derivatives exhibit cytotoxic effects on cancer cells. Compounds with similar structures have been studied for their ability to inhibit tumor growth through various mechanisms, including interference with DNA synthesis and repair.
  • Antiviral Properties : Some purine analogs are known to act as antiviral agents by mimicking natural substrates in viral replication processes. They can inhibit viral enzymes, thereby preventing the proliferation of viruses.
  • Enzyme Inhibition : Purine derivatives often act as substrates or inhibitors for various enzymes involved in nucleotide metabolism. For instance, they may inhibit enzymes like adenine deaminase or xanthine oxidase, which are crucial in purine metabolism.
  • Neuroprotective Effects : Certain purine derivatives have shown promise in neuroprotection by modulating adenosine receptors, which play a role in neurotransmission and neuroinflammation.

Table 1: Summary of Biological Activities of Related Purine Derivatives

Compound NameBiological ActivityReference
2-AminopurineAntitumor, antiviral
6-ThioguanineCytotoxic to leukemic cells
AcyclovirAntiviral (Herpes Simplex Virus)
FludarabineAnticancer (Chronic Lymphocytic Leukemia)

Case Studies

  • Case Study on Antitumor Activity : A study investigating the effects of a related purine derivative showed significant inhibition of cell proliferation in various cancer cell lines. The mechanism was attributed to the induction of apoptosis through caspase activation.
  • Antiviral Mechanism Exploration : Research demonstrated that a structurally similar compound effectively inhibited viral replication in vitro by targeting viral polymerases, leading to decreased viral load in treated cells.
  • Neuroprotective Effects : A clinical trial explored the effects of a purine analog on patients with neurodegenerative diseases, revealing improvements in cognitive function and reduced markers of neuroinflammation.

Properties

IUPAC Name

ethyl 2-[8-[(dibenzylamino)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O4/c1-4-35-22(32)18-31-21(27-24-23(31)25(33)29(3)26(34)28(24)2)17-30(15-19-11-7-5-8-12-19)16-20-13-9-6-10-14-20/h5-14H,4,15-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYHGSOKIKHECJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN(CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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